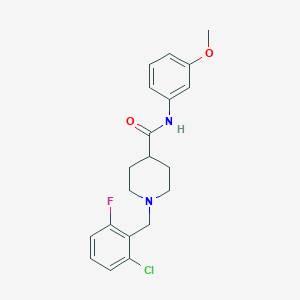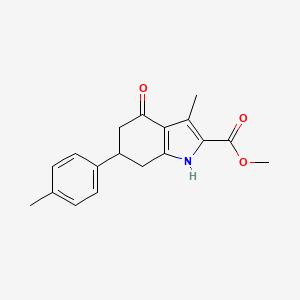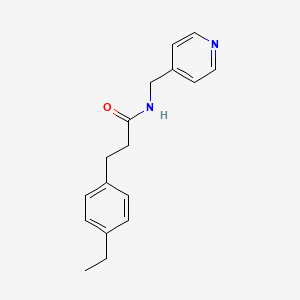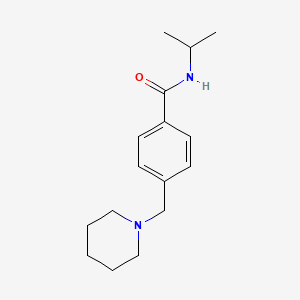![molecular formula C13H15N5OS B4436051 2-methyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B4436051.png)
2-methyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline
Vue d'ensemble
Description
WAY-605042 is a chemical compound with the molecular formula C13H15N5OS and a molecular weight of 289.36 g/mol . It is known for its applications in various scientific research fields, particularly in the study of biological pathways and drug targets.
Preparation Methods
Chemical Reactions Analysis
WAY-605042 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are tailored to the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-605042 has a wide range of scientific research applications. It is used in the study of biological pathways, particularly in understanding the mechanisms of action of various biological targets. In chemistry, it serves as a reference compound for studying reaction mechanisms and developing new synthetic methods. In medicine, WAY-605042 is investigated for its potential therapeutic effects and its role in drug development. Its applications in industry include its use as a chemical intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of WAY-605042 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with biological targets, influencing various cellular processes. These interactions can lead to changes in cellular signaling pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
WAY-605042 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and biological activities. Some of these compounds may share similar synthetic routes and reaction conditions, but WAY-605042 stands out due to its specific applications and unique interactions with biological targets .
Conclusion
WAY-605042 is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties and interactions with biological targets make it a valuable tool for researchers.
If you have any more questions or need further details, feel free to ask!
Analyse Des Réactions Chimiques
WAY-605042 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are tailored to the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
WAY-605042 has a wide range of scientific research applications. It is used in the study of biological pathways, particularly in understanding the mechanisms of action of various biological targets. In chemistry, it serves as a reference compound for studying reaction mechanisms and developing new synthetic methods. In medicine, WAY-605042 is investigated for its potential therapeutic effects and its role in drug development. Its applications in industry include its use as a chemical intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of WAY-605042 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with biological targets, influencing various cellular processes. These interactions can lead to changes in cellular signaling pathways, ultimately affecting the biological activity of the compound .
Comparaison Avec Des Composés Similaires
WAY-605042 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and biological activities. Some of these compounds may share similar synthetic routes and reaction conditions, but WAY-605042 stands out due to its specific applications and unique interactions with biological targets .
Conclusion
WAY-605042 is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties and interactions with biological targets make it a valuable tool for researchers.
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-7-10-5-3-4-6-11(10)18(9)12(19)8-20-13-14-15-16-17(13)2/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSXONLDNIZQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4435969.png)

![N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B4435975.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B4435986.png)

![2-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436025.png)
![1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436039.png)
![2-methyl-4-(4-phenyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4436043.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B4436056.png)
![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4436066.png)

![N-(3,5-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4436078.png)
